molecular formula C10H9BrN4O2 B14912179 1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine

1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine

Katalognummer: B14912179
Molekulargewicht: 297.11 g/mol
InChI-Schlüssel: SPTJQCTVKXCHSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a bromobenzyl group at the first position, a nitro group at the fourth position, and an amine group at the fifth position of the pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones.

    Introduction of the nitro group: Nitration of the pyrazole ring can be performed using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.

    Bromobenzylation: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl bromide and a suitable base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Analyse Chemischer Reaktionen

1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities, making it a valuable subject of study in medicinal chemistry, materials science, and beyond.

Eigenschaften

Molekularformel

C10H9BrN4O2

Molekulargewicht

297.11 g/mol

IUPAC-Name

2-[(3-bromophenyl)methyl]-4-nitropyrazol-3-amine

InChI

InChI=1S/C10H9BrN4O2/c11-8-3-1-2-7(4-8)6-14-10(12)9(5-13-14)15(16)17/h1-5H,6,12H2

InChI-Schlüssel

SPTJQCTVKXCHSL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)CN2C(=C(C=N2)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.